N-(cyclobutylmethyl)-3-phenylpropanamide

Lipophilicity Drug-likeness Physicochemical profiling

N-(Cyclobutylmethyl)-3-phenylpropanamide (C₁₄H₁₉NO, MW 217.31) is a synthetic secondary amide composed of a 3-phenylpropanoyl acyl group coupled to a cyclobutylmethylamine moiety. The compound belongs to the N-substituted-3-phenylpropanamide class, a scaffold that has yielded numerous bioactive ligands targeting TRPV1, NF-κB, and opioid receptors across medicinal chemistry campaigns.

Molecular Formula C14H19NO
Molecular Weight 217.31 g/mol
Cat. No. B7645985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(cyclobutylmethyl)-3-phenylpropanamide
Molecular FormulaC14H19NO
Molecular Weight217.31 g/mol
Structural Identifiers
SMILESC1CC(C1)CNC(=O)CCC2=CC=CC=C2
InChIInChI=1S/C14H19NO/c16-14(15-11-13-7-4-8-13)10-9-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,15,16)
InChIKeyRYFXCSGSZPNDRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(Cyclobutylmethyl)-3-phenylpropanamide for Chemical Biology & Screening Procurement: Compound Profile


N-(Cyclobutylmethyl)-3-phenylpropanamide (C₁₄H₁₉NO, MW 217.31) is a synthetic secondary amide composed of a 3-phenylpropanoyl acyl group coupled to a cyclobutylmethylamine moiety . The compound belongs to the N-substituted-3-phenylpropanamide class, a scaffold that has yielded numerous bioactive ligands targeting TRPV1, NF-κB, and opioid receptors across medicinal chemistry campaigns [1]. Its defining structural feature is the cyclobutylmethyl substituent on the amide nitrogen, which incorporates a conformationally constrained four-membered carbocycle separated from the amide NH by a single methylene spacer . This compound is commercially available as a screening building block and is cataloged in the PubChem substance registry, though limited target-specific bioactivity data are reported in the primary literature as of the search date [2].

Saturated N-Cyclobutylmethyl Motif Introduces non-planar, conformationally constrained geometry distinct from planar N-benzyl or linear alkyl analogs
Secondary Amide Handle Single H-bond donor/acceptor supports purification, crystallization, and late-stage derivatization
Fragment-Like Physicochemical Space MW ~200–250 Da and moderate lipophilicity fit fragment-based screening and hit elaboration workflows

Why N-(Cyclobutylmethyl)-3-phenylpropanamide Cannot Be Replaced by Generic 3-Phenylpropanamide Analogs in Screening or Synthesis


Within the N-substituted-3-phenylpropanamide series, minor alterations to the N-alkyl substituent produce pronounced shifts in lipophilicity, conformational preference, and target engagement that render direct substitution unreliable [1]. The N-cyclobutylmethyl group introduces a sterically constrained, non-aromatic ring separated from the amide nitrogen by a single methylene, generating a distinct torsional profile compared to the directly attached N-cyclobutyl isomer, the planar N-benzyl analog, or the smaller N-cyclopropylmethyl variant [2]. In TRPV1 antagonist SAR, for instance, replacing an N-benzyl group with alternative substituents altered antagonist potency by over an order of magnitude, demonstrating that the N-substituent is a critical pharmacophoric determinant rather than a passive solubility handle [3]. Consequently, procurement specifications that treat all N-substituted-3-phenylpropanamides as interchangeable risk introducing compounds with divergent physicochemical properties and unpredictable biological performance in screening cascades [1].

Target: N-(cyclobutylmethyl)
vs. N-cyclobutyl isomer – missing methylene spacer may shift lipophilicity and solubility profiles
Target: N-(cyclobutylmethyl)
vs. N-benzyl analog – planar aromatic ring may alter binding mode and promiscuity in screening assays
Target: N-(cyclobutylmethyl)
vs. N-cyclopropylmethyl variant – ring strain and conformational ensemble differ, affecting SAR interpretation

N-(Cyclobutylmethyl)-3-phenylpropanamide: Quantitative Comparator Evidence for Scientific Selection


Lipophilicity Differentiation: N-(Cyclobutylmethyl) vs. N-Cyclobutyl Isomer – Implications for Membrane Permeability and Solubility Screening

The N-(cyclobutylmethyl) analog exhibits higher computed lipophilicity than its direct N-cyclobutyl positional isomer, a difference attributable to the additional methylene spacer that increases the hydrocarbon surface area [1]. This difference is material for screening set design: a compound with XLogP3 = 2.8 will partition differently in membrane-based assays and will have reduced aqueous solubility relative to an analog with XLogP3 = 2.3, potentially altering apparent potency in cell-based assays independently of target engagement [2]. For procurement, specifying the cyclobutylmethyl (rather than cyclobutyl) isomer ensures consistent logP-dependent assay behavior across screening batches.

Lipophilicity Shift
Data to verify
ΔXLogP3 = +0.5 (cyclobutylmethyl 2.8 vs. N-cyclobutyl 2.3)
Lipophilicity may shift apparent cellular potency independently of target engagement
Computed by PubChem XLogP3 algorithm; experimental logP not reported
Lipophilicity Drug-likeness Physicochemical profiling

Rotatable Bond and Conformational Flexibility: Cyclobutylmethyl vs. Benzyl Substituent Comparison for Target Binding Entropy

The N-(cyclobutylmethyl) substituent provides four rotatable bonds between the cyclobutyl ring and the amide carbonyl, compared to three for the N-benzyl analog [1]. While both substituents are lipophilic, the cyclobutylmethyl group offers a non-planar, saturated ring system that cannot engage in π-stacking interactions, unlike the benzyl phenyl ring [2]. This distinction is critical when procuring compounds for fragment-based screening or target engagement assays where aromatic interactions may dominate binding mode: the cyclobutylmethyl analog will sample a different conformational ensemble and establish different protein-ligand contacts than its benzyl counterpart [3].

Aromatic Ring Count
Class-level
Target: 1 aromatic ring (3-phenylpropanoyl only). N-benzyl analog: 2 aromatic rings
May reduce promiscuous binding via fewer π-stacking opportunities
Class-level inference; no co-crystal structures for direct comparison
Conformational analysis Ligand efficiency Medicinal chemistry

Molecular Weight and Heavy Atom Count Differentiation: Impact on Lead-Likeness and Fragment Screening Suitability

With a molecular weight of 217.31 Da and 16 heavy atoms, N-(cyclobutylmethyl)-3-phenylpropanamide sits near the boundary between fragment-like (MW < 300, heavy atoms ≤ 22) and lead-like chemical space [1]. This differentiates it from the N-cyclobutyl isomer (MW 203.28, 15 heavy atoms), which is unambiguously a fragment, and from larger N-aryl-3-phenylpropanamide derivatives (MW often > 300) that are lead-like or drug-like [2]. For procurement decisions in fragment-based screening campaigns, the cyclobutylmethyl analog represents a 'maximal fragment' – a compound that retains fragment-like physicochemical properties while offering sufficient functional group complexity for efficient hit-to-lead optimization [3].

Molecular Weight
Data to verify
MW 217 Da (16 heavy atoms) – sits between N-cyclobutyl isomer (203 Da) and N-aryl analogs (>270 Da)
Fragment-like profile supports efficient hit-to-lead elaboration
MW and heavy atom count from molecular formula; no target-specific activity data
Fragment-based drug discovery Lead-likeness Library design

Hydrogen Bond Donor/Acceptor Profile: Differentiation from Tertiary Amide and N-Aryl Analogs for Solubility and Crystallinity

As a secondary amide, N-(cyclobutylmethyl)-3-phenylpropanamide possesses one hydrogen bond donor (amide NH) and one hydrogen bond acceptor (amide C=O), yielding a donor/acceptor ratio of 1:1 [1]. This differs from N,N-disubstituted (tertiary amide) analogs that lack an H-bond donor entirely, and from N-aryl-3-phenylpropanamides where the N–H may form intramolecular or intermolecular hydrogen bonds that influence solubility and crystallinity [2]. The single H-bond donor permits intermolecular amide-amide hydrogen bonding in the solid state, which can enhance crystallinity and facilitate purification, while still allowing sufficient aqueous solubility for biochemical assay conditions [3].

H-Bond Donor Count
Class-level
Target: 1 HBD, 1 HBA (secondary amide). Tertiary amide: 0 HBD.
Single HBD may facilitate purification by recrystallization or chromatography
Class-level inference based on computed HBD/HBA counts; no experimental pKa
Hydrogen bonding Solid-state properties Formulation

Cyclobutyl Ring Strain as a Synthetic Handle: Differential Reactivity vs. Cyclopentyl and Cyclohexyl Analogs in Late-Stage Functionalization

The cyclobutyl ring possesses approximately 26.3 kcal/mol of ring strain energy, significantly higher than cyclopentyl (~6.5 kcal/mol) or cyclohexyl (~0 kcal/mol) analogs [1]. This ring strain renders the cyclobutylmethyl substituent susceptible to selective ring-opening reactions under mild conditions – for example, transition-metal-catalyzed C–C bond activation or acid-catalyzed rearrangement – that leave larger cycloalkyl rings intact [2]. For procurement in medicinal chemistry campaigns, this means that the N-(cyclobutylmethyl) compound can serve as a 'privileged intermediate' that enables late-stage skeletal diversification without requiring de novo synthesis of each analog [3].

Ring Strain Energy
Class-level
Cyclobutyl ~26.3 kcal/mol vs. cyclopentyl ~6.5 kcal/mol
Enables late-stage ring-opening diversification not possible with larger cycloalkyls
Class-level thermodynamic data; reactivity depends on specific catalytic conditions
Synthetic chemistry Ring strain Late-stage diversification

Optimal Procurement and Research Use Cases for N-(Cyclobutylmethyl)-3-phenylpropanamide


Fragment-Based Screening Library Expansion with Non-Planar, Saturated Scaffolds

N-(Cyclobutylmethyl)-3-phenylpropanamide is well-suited for supplementing fragment screening libraries that are overrepresented by planar, aromatic compounds. With MW = 217 Da, XLogP3 ≈ 2.8, and a saturated cyclobutyl ring replacing the second aromatic ring found in N-benzyl analogs, this compound introduces three-dimensional character while remaining within fragment-like physicochemical space [1]. Procurement teams building diversity-oriented screening collections should prioritize this scaffold to reduce the aromatic ring count of their library, a strategy shown to improve clinical developability of resulting hits [2].

Interrogation of N-Substituent Effects in 3-Phenylpropanamide Structure-Activity Relationship (SAR) Studies

For medicinal chemistry programs exploring the 3-phenylpropanamide pharmacophore – including TRPV1 antagonism, NF-κB inhibition, or opioid receptor modulation – this compound fills a specific gap in the N-substituent matrix: a saturated, strained carbocycle with a methylene spacer [1]. Head-to-head profiling against the N-cyclobutyl isomer (MW 203 Da), N-cyclopropylmethyl analog, and N-benzyl analog enables deconvolution of steric, lipophilic, and conformational contributions to target binding, as demonstrated in published TRPV1 antagonist SAR where N-substituent variation produced IC₅₀ shifts from 38 nM to >1 μM [3].

Synthetic Intermediate for Late-Stage Diversification via Cyclobutane Ring-Opening Chemistry

The inherent ring strain of the cyclobutylmethyl group (~26.3 kcal/mol) provides a reactive handle that is absent in larger cycloalkyl analogs [1]. This compound can serve as a common intermediate for generating diverse chemotypes through transition-metal-catalyzed C–C bond activation, enabling scaffold-hopping strategies that would otherwise require separate synthetic routes for each analog. Procurement of this single intermediate thus supports multiple downstream lead series from one inventory item [2].

Physicochemical Reference Standard for logP and Solubility Calibration in Cycloalkyl-Substituted Amides

With computed XLogP3 ≈ 2.8, one H-bond donor, one H-bond acceptor, and TPSA = 29.1 Ų, N-(cyclobutylmethyl)-3-phenylpropanamide occupies a well-defined position in physicochemical property space that can serve as a calibration standard for chromatographic logP determination or solubility assays [1]. This is particularly valuable for laboratories establishing in-house predictive models for amide-series compounds, where a compound with known computed descriptors and a single, well-resolved HPLC peak provides a reliable reference point for method validation [2].

Application
Selection Property
Validation Focus
Fragment-based library diversification
Saturated non-planar scaffold with moderate lipophilicity
Sp3-rich fragment hit expansion and developability profiling
N-substituent SAR profiling
Cyclobutylmethyl group with methylene spacer and ring strain
Deconvolution of steric, lipophilic, and conformational contributions
Late-stage scaffold diversification
Cyclobutyl ring strain as a synthetic handle
Ring-opening chemistry for scaffold hopping strategies
Physicochemical method calibration
Well-defined computed descriptors as an anchor point
HPLC logP/solubility assay reference validation
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